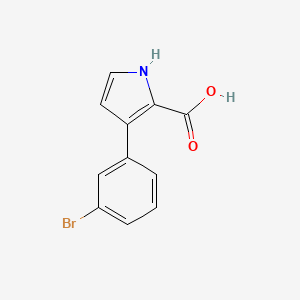
3-Amino-6-cyclopropylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-cyclopropylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and organic compounds. The presence of an amino group at the third position and a cyclopropyl group at the sixth position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropylisoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted benzene derivative, the process may involve nitration, reduction, and subsequent cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyclopropylisoquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
- Oxidation can yield nitroso or nitro compounds.
- Reduction can produce various amines.
- Substitution reactions can introduce different functional groups onto the isoquinoline ring .
Scientific Research Applications
3-Amino-6-cyclopropylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-6-cyclopropylisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
3-Aminoisoquinoline: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
6-Cyclopropylisoquinoline: Lacks the amino group, which can influence its chemical behavior and applications.
Uniqueness: The combination of the amino group and the cyclopropyl group in 3-Amino-6-cyclopropylisoquinoline provides a unique set of chemical properties.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-cyclopropylisoquinolin-3-amine |
InChI |
InChI=1S/C12H12N2/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2,(H2,13,14) |
InChI Key |
MRIBWQWWPGFXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC(=NC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)



![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)









